N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid
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Overview
Description
N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Mechanism of Action
Target of Action
Similar compounds such as tempo are known to act as oxidation catalysts .
Mode of Action
The compound acts as a stable aminoxyl radical . It is known that similar compounds, like TEMPO and its derivatives, can oxidize alcohols to carbonyl compounds in the presence of TsOH . This suggests that N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid might have a similar mode of action.
Biochemical Pathways
Given its potential role as an oxidation catalyst, it may be involved in the oxidation of alcohols to carbonyl compounds .
Result of Action
As an oxidation catalyst, it could potentially facilitate the conversion of alcohols to carbonyl compounds .
Action Environment
Similar compounds like tempo are known to be stable radicals, suggesting that this compound might also exhibit stability under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid typically involves the protection of the amine group with the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but common methods include:
- Stirring a mixture of the amine and Boc2O in water at ambient temperature.
- Heating a mixture of the amine and Boc2O in tetrahydrofuran (THF) at 40°C.
- Adding the amine to sodium hydroxide and Boc2O in water and THF at 0°C, then warming to ambient temperature .
Industrial Production Methods
Industrial production methods for Boc-protected compounds often involve similar reaction conditions but on a larger scale. The use of flow microreactor systems has been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid undergoes several types of reactions, including:
Reduction: Boc-protected amines can be reduced to the corresponding alcohols using sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), and hydrochloric acid .
Major Products
The major products formed from these reactions include the deprotected amine, alcohols, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]phenylboronic acid: Contains a Boc-protected amine group and is used in similar synthetic applications.
4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid: Another Boc-protected compound used in organic synthesis.
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar structure with a Boc-protected amine group, used in peptide synthesis.
Uniqueness
N-Boc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic Acid is unique due to its specific structure, which includes a hydroxyl group and a tetramethylpiperidine ring. This structure provides distinct chemical properties and reactivity compared to other Boc-protected compounds .
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-12(2,3)22-11(20)16-15(10(18)19)8-13(4,5)17(21)14(6,7)9-15/h21H,8-9H2,1-7H3,(H,16,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFAGYOGVDZSOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747202 |
Source
|
Record name | 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124843-12-5 |
Source
|
Record name | 4-[(tert-Butoxycarbonyl)amino]-1-hydroxy-2,2,6,6-tetramethylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60747202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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